Functional Antagonist Activity at GnRH Receptor Contrasts with Biotin-[D-Lys⁶]-LHRH Agonism
In a direct head-to-head study using COS-7 cells expressing the GnRH receptor, biotin-[Gln¹]GnRH (chemically equivalent to (Biotinyl-Gln1)-LHRH) exhibited pure GnRH antagonist activity—it failed to stimulate total inositol phosphate (IP) production and inhibited GnRH-mediated IP accumulation. In contrast, biotin-[D-Lys⁶]GnRH functioned as a full agonist, stimulating total IP production with an ED₅₀ comparable to native GnRH (25.3±15.9 nM). Native GnRH and biotin-[D-Lys⁶]GnRH stimulated IP production, whereas biotin-[Gln¹]GnRH did not [1].
| Evidence Dimension | Total inositol phosphate production (functional agonism/antagonism) |
|---|---|
| Target Compound Data | No IP stimulation detected; antagonist activity inhibiting GnRH-induced IP production |
| Comparator Or Baseline | Biotin-[D-Lys⁶]GnRH: full agonist; GnRH: full agonist (ED₅₀ 25.3±15.9 nM) |
| Quantified Difference | Qualitative functional switch from agonist (D-Lys⁶ analog) to antagonist (Gln1 analog) |
| Conditions | COS-7 cells transiently expressing rat GnRH receptor; total [³H]inositol phosphate accumulation assay |
Why This Matters
Investigators requiring a biotinylated GnRH receptor antagonist for competitive blockade experiments must select the Gln1 analog; the Lys⁶ analog will activate the receptor and confound antagonist studies.
- [1] Byrne B, Fowler PA, Flanagan CA, et al. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. Molecular and Cellular Endocrinology. 1998;144(1-2):11–19. View Source
